molecular formula C15H12O5 B578591 3-(3-Carboxyphenyl)-5-methoxybenzoic acid CAS No. 1261905-12-7

3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Cat. No.: B578591
CAS No.: 1261905-12-7
M. Wt: 272.256
InChI Key: WOAOXICMCNRNIG-UHFFFAOYSA-N
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Description

3-(3-Carboxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group attached to a benzene ring, which is further substituted with a methoxy group

Preparation Methods

The synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with a suitable carboxylating agent under controlled conditions. Industrial production methods may involve the use of catalytic processes to enhance yield and purity. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

3-(3-Carboxyphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Carboxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Carboxyphenyl)-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context in which the compound is used. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial uses.

Comparison with Similar Compounds

3-(3-Carboxyphenyl)-5-methoxybenzoic acid can be compared with other similar compounds, such as:

    Benzoic acid: A simpler carboxylic acid with a single carboxyl group attached to a benzene ring.

    3-Methoxybenzoic acid: Similar structure but lacks the additional carboxyl group.

    4-(3-Carboxyphenyl)picolinic acid: Another carboxylic acid with a different substitution pattern on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

3-(3-carboxyphenyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-13-7-11(6-12(8-13)15(18)19)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAOXICMCNRNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689901
Record name 5-Methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-12-7
Record name 5-Methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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